molecular formula C19H32N4O2S B2644974 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione CAS No. 331841-57-7

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2644974
CAS No.: 331841-57-7
M. Wt: 380.55
InChI Key: MUWYTCGMNNKLPY-UHFFFAOYSA-N
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Description

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with the molecular formula C19H32N4O2S and a molecular weight of 380.556 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with octylsulfanyl and pentyl groups under controlled conditions. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Alkylated or acylated purine derivatives.

Scientific Research Applications

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The sulfur-containing side chain may also play a role in its biological activity by interacting with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione has a unique combination of alkyl and sulfanyl groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

331841-57-7

Molecular Formula

C19H32N4O2S

Molecular Weight

380.55

IUPAC Name

3-methyl-8-octylsulfanyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-12-14-26-19-20-16-15(23(19)13-11-7-5-2)17(24)21-18(25)22(16)3/h4-14H2,1-3H3,(H,21,24,25)

InChI Key

MUWYTCGMNNKLPY-UHFFFAOYSA-N

SMILES

CCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C

solubility

not available

Origin of Product

United States

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